

Application Notes: Using CEF6 Peptide in an IFN- γ ELISpot Assay

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Compound of Interest

Compound Name: CEF6

Cat. No.: B612710

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Introduction

The Interferon-gamma (IFN- γ) ELISpot assay is a highly sensitive method for quantifying the frequency of antigen-specific, IFN- γ -secreting T cells at the single-cell level.[1][2] This technique is a cornerstone of immune monitoring in various fields, including vaccine development, infectious disease research, oncology, and transplantation.[1] The **CEF6** peptide pool serves as a well-established positive control for these assays. It is a lyophilized mixture of 32 peptides derived from human Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[3] These peptides are renowned for their ability to elicit robust IFN- γ recall responses from CD8+ T cells in a majority of individuals, making **CEF6** an ideal tool for assessing immune functionality and for the validation of assay performance.[4]

Principle of the Assay

The IFN- γ ELISpot assay is a sandwich enzyme-linked immunosorbent assay (ELISA) adapted for the detection of secreted proteins from individual cells. The process begins with the coating of a 96-well plate with a capture antibody specific for IFN- γ . Peripheral Blood Mononuclear Cells (PBMCs) are then plated in the presence of the **CEF6** peptide pool. T cells within the PBMC population that recognize the **CEF6** peptides will become activated and secrete IFN- γ . The secreted cytokine is captured by the antibody on the plate membrane in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the IFN- γ molecule is added.

This is followed by the addition of a streptavidin-enzyme conjugate (such as streptavidin-horseradish peroxidase). Finally, a substrate is added that is converted by the enzyme into an insoluble, colored precipitate at the site of cytokine secretion. Each resulting spot corresponds to a single IFN- γ -secreting cell, and these spots can be enumerated to determine the frequency of antigen-specific T cells.

Data Presentation

The results of an IFN- γ ELISpot assay using the **CEF6** peptide pool are typically expressed as Spot Forming Units (SFU) per million PBMCs. The response to the **CEF6** peptide pool can vary between individuals, but it is expected to be significantly higher than the negative control (media alone). Below is a table summarizing representative data from healthy donors stimulated with a CEF peptide pool.

Donor ID	Stimulation	SFU per 10 ⁶ PBMCs
1	Media Only	5
1	CEF6 Peptide Pool	250
2	Media Only	2
2	CEF6 Peptide Pool	410
3	Media Only	8
3	CEF6 Peptide Pool	180
4	Media Only	4
4	CEF6 Peptide Pool	320

Note: The data presented are for illustrative purposes. Actual SFU counts can vary based on the donor's immune history, cell viability, and specific assay conditions.

Experimental Protocols

Materials Required

- **CEF6** Peptide Pool

- Human IFN- γ ELISpot kit (containing capture antibody, detection antibody, and streptavidin-enzyme conjugate)
- PVDF-membrane 96-well plates
- Substrate for the enzyme (e.g., BCIP/NBT for alkaline phosphatase)
- Peripheral Blood Mononuclear Cells (PBMCs)
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
- Phosphate Buffered Saline (PBS)
- Wash Buffer (PBS with 0.05% Tween 20)
- 35% Ethanol in sterile water
- CO₂ incubator (37°C, 5% CO₂)
- ELISpot plate reader

Detailed Methodology

Day 1: Plate Coating

- Pre-wet the PVDF membrane of the 96-well ELISpot plate by adding 15 μ L of 35% ethanol to each well for 1 minute.
- Wash the plate three times with 200 μ L/well of sterile PBS.
- Dilute the anti-IFN- γ capture antibody to the recommended concentration in sterile PBS.
- Add 100 μ L of the diluted capture antibody to each well.
- Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

- Aspirate the capture antibody solution from the plate.
- Wash the plate three times with 200 μ L/well of sterile PBS.
- Block the membrane by adding 200 μ L/well of complete RPMI-1640 medium to each well.
- Incubate the plate for at least 2 hours at 37°C.
- Thaw and count the PBMCs. Resuspend the cells in complete RPMI-1640 medium to a final concentration of $2-3 \times 10^6$ cells/mL.
- Reconstitute the **CEF6** peptide pool according to the manufacturer's instructions. A typical final concentration in the well is 1-2 μ g/mL for each peptide.
- Aspirate the blocking medium from the plate.
- Set up the following conditions in triplicate wells:
 - Negative Control: 100 μ L of cell suspension + 100 μ L of complete RPMI-1640 medium.
 - Positive Control (**CEF6**): 100 μ L of cell suspension + 100 μ L of **CEF6** peptide pool diluted in complete RPMI-1640 medium.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

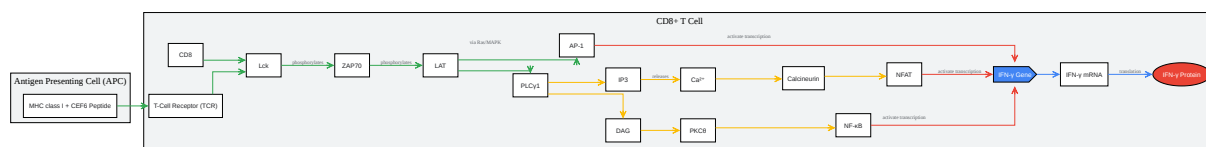
Day 3: Spot Development

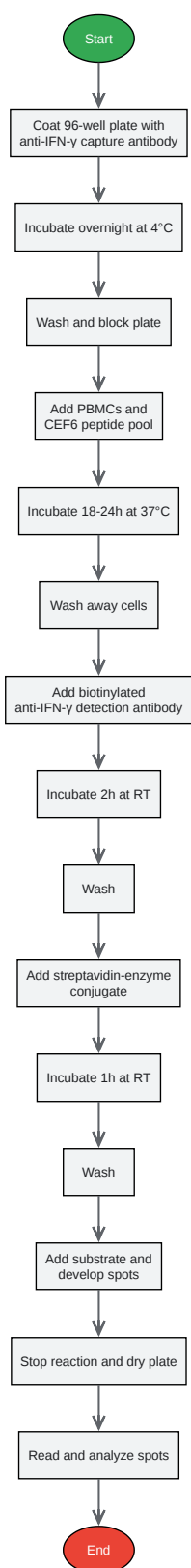
- Aspirate the cells from the plate.
- Wash the plate six times with 200 μ L/well of Wash Buffer.
- Dilute the biotinylated anti-IFN- γ detection antibody to the recommended concentration in PBS with 0.5% BSA.
- Add 100 μ L of the diluted detection antibody to each well.
- Incubate the plate for 2 hours at room temperature.
- Wash the plate six times with 200 μ L/well of Wash Buffer.

- Dilute the streptavidin-enzyme conjugate to the recommended concentration in PBS.
- Add 100 μ L of the diluted conjugate to each well.
- Incubate the plate for 1 hour at room temperature.
- Wash the plate three times with Wash Buffer, followed by three washes with PBS.
- Prepare the substrate solution according to the manufacturer's instructions.
- Add 100 μ L of the substrate solution to each well.
- Monitor spot development (typically 5-15 minutes). Stop the reaction by washing the plate with distilled water.
- Allow the plate to dry completely.
- Count the spots using an automated ELISpot reader.

Visualizations

Signaling Pathway





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